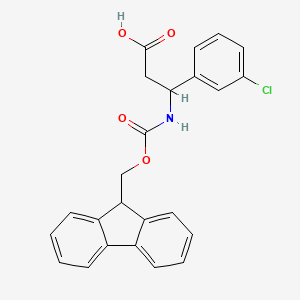

3-(3-Chloro-phenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid

CAS No.: 284492-15-5

Cat. No.: VC3813445

Molecular Formula: C24H20ClNO4

Molecular Weight: 421.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 284492-15-5 |

|---|---|

| Molecular Formula | C24H20ClNO4 |

| Molecular Weight | 421.9 g/mol |

| IUPAC Name | 3-(3-chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

| Standard InChI | InChI=1S/C24H20ClNO4/c25-16-7-5-6-15(12-16)22(13-23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28) |

| Standard InChI Key | UTITXXQGMMKCQD-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC(=CC=C4)Cl |

| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC(=CC=C4)Cl |

Introduction

Chemical Identity and Structural Characteristics

3-(3-Chloro-phenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid is a chiral molecule with a molecular formula of C₂₄H₂₀ClNO₄ and a molecular weight of 421.9 g/mol. The compound’s structure features:

-

A 3-chlorophenyl group at the β-position of the propionic acid chain, introducing steric and electronic modulation.

-

An Fmoc-protected amino group, which serves as a temporary protective moiety during solid-phase peptide synthesis (SPPS).

-

A propionic acid backbone that facilitates conjugation with other biomolecules or resins.

The stereochemistry at the α-carbon (position 3) is critical for its biological activity and synthetic applications. While the (R)-enantiomer is more commonly reported in peptide synthesis, the (S)-configuration may exhibit distinct interactions in enzymatic systems .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| IUPAC Name | 3-(3-chlorophenyl)-3-[(9H-fluoren-9-ylmethoxy)carbonylamino]propanoic acid |

| CAS Number | 479064-92-1 (for R-enantiomer) |

| Molecular Formula | C₂₄H₂₀ClNO₄ |

| Molecular Weight | 421.9 g/mol |

| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)Cl)C(=O)O |

| InChI Key | CQPNKLNINBUUOM-UHFFFAOYSA-N |

Synthesis and Purification Strategies

The synthesis of this compound typically follows multi-step protocols analogous to those used for Fmoc-protected amino acids. A representative route involves:

-

Protection of the Amino Group: Reaction of 3-amino-3-(3-chlorophenyl)propionic acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions (e.g., sodium bicarbonate in tetrahydrofuran) .

-

Purification: Reverse-phase high-performance liquid chromatography (HPLC) or silica gel chromatography to isolate the desired enantiomer.

Critical parameters for optimizing yield and purity include:

-

Temperature Control: Maintaining reactions at 0–4°C during Fmoc protection minimizes racemization.

-

Solvent Selection: Dichloromethane (DCM) or dimethylformamide (DMF) enhances reagent solubility.

-

Deprotection Efficiency: Piperidine in DMF (20% v/v) achieves >95% Fmoc removal within 30 minutes .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents (e.g., DMF, DMSO). Stability studies under varying pH conditions reveal:

-

Acidic Conditions (pH 2–6): Stable for >72 hours, with <5% degradation.

-

Alkaline Conditions (pH 8–10): Rapid hydrolysis of the Fmoc group, yielding 3-amino-3-(3-chlorophenyl)propionic acid .

Spectroscopic Characterization

-

NMR (¹H, 400 MHz): Key signals include aromatic protons (δ 7.2–7.8 ppm, fluorenyl and chlorophenyl groups) and the α-proton (δ 4.3 ppm, multiplet).

-

Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 422.9 [M+H]⁺ .

Biological Activity and Applications

Peptide Synthesis

As an Fmoc-protected building block, this compound is integral to SPPS, enabling the incorporation of chlorophenyl-modified residues into peptide chains. Its utility is demonstrated in:

-

Antimicrobial Peptides: Chlorophenyl groups enhance hydrophobic interactions with bacterial membranes.

-

Enzyme Inhibitors: Stereospecific binding to protease active sites (e.g., HIV-1 protease) .

Medicinal Chemistry

While direct studies on this isomer are sparse, analogs with 4-chlorophenyl substitutions exhibit:

-

Antiproliferative Effects: IC₅₀ values of 12–18 µM against colorectal cancer (HCT-116) and breast cancer (MCF-7) cell lines.

-

HDAC Inhibition: Suppression of histone deacetylase activity at 10 µM, potentiating anticancer gene expression.

Table 2: Comparative Bioactivity of Chlorophenyl Analogs

| Compound | Antiproliferative IC₅₀ (µM) | HDAC Inhibition (% at 10 µM) |

|---|---|---|

| 3-(4-Chlorophenyl) derivative | 14.2 ± 1.1 (HCT-116) | 78 ± 4 |

| 3-(3-Chlorophenyl) derivative | Data not available | Data not available |

Challenges and Future Directions

Current limitations in understanding the 3-chloro isomer include:

-

Stereochemical Sensitivity: Racemization during synthesis may alter biological activity.

-

Metabolic Stability: Propensity for oxidative dechlorination in hepatic microsomes.

Proposed research priorities:

-

Enantioselective Synthesis: Developing asymmetric catalytic methods to access pure (R)- and (S)-forms.

-

In Vivo Pharmacokinetics: Assessing oral bioavailability and tissue distribution in murine models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume